Bienvenue dans la boutique en ligne BenchChem!

PAR-2-IN-2

Inflammation GPCR Pharmacology Pain

PAR-2-IN-2 (compound P-596) is a selective inhibitor of the PAR2 signaling pathway with a unique profile: it inhibits SLIGKV-mediated activation (IC50 10.79 μM) with 18.5-fold greater potency than trypsin-mediated activation (IC50 >200 μM). This distinct functional selectivity makes it an essential tool for differentiating peptide-biased versus protease-driven PAR2 signaling in inflammation and pain research. Choose this high-purity research compound for reproducible, pathway-specific studies.

Molecular Formula C25H20F3N5O2
Molecular Weight 479.5 g/mol
Cat. No. B3453604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR-2-IN-2
Molecular FormulaC25H20F3N5O2
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F
InChIInChI=1S/C25H20F3N5O2/c26-25(27,28)21-15-19(17-7-3-1-4-8-17)29-22-16-20(30-33(21)22)24(35)32-13-11-31(12-14-32)23(34)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2
InChIKeyZUPGHKKHKOINAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR-2-IN-2: A Small-Molecule Protease-Activated Receptor 2 (PAR2) Inhibitor for Inflammation and Pain Signaling Research


PAR-2-IN-2 (compound P-596) is a small-molecule inhibitor of the protease-activated receptor 2 (PAR2) signaling pathway [1]. It is a synthetic organic compound with the molecular formula C25H20F3N5O2 and a molecular weight of 479.45 g/mol [2]. The compound belongs to the imidazopyridazine chemical class and acts as a selective inhibitor of the PAR2 signaling pathway, which is a key mediator of inflammation, pain, and itch [1]. PAR-2-IN-2 is primarily utilized as a research tool in preclinical studies to investigate the physiological and pathological roles of PAR2 in various disease models, including inflammation, cancer, and pain [3].

PAR-2-IN-2: Why Direct Substitution with Other PAR2 Antagonists Fails in Controlled Experiments


The PAR2 antagonist landscape is characterized by significant structural diversity and functional heterogeneity, making generic substitution without rigorous validation highly problematic. PAR-2-IN-2 exhibits a unique mechanism of action that is functionally distinct from other PAR2 antagonists, including the biased antagonist GB88, the allosteric modulator AZ3451, and the agonist-converted GB83 [1]. While many PAR2 antagonists display varying degrees of biased agonism or pathway-selective modulation, PAR-2-IN-2 is described as a selective inhibitor of the PAR2 signaling pathway [2]. Direct substitution can lead to confounding experimental results due to differences in binding modes (orthosteric vs. allosteric), functional selectivity profiles (e.g., Gq/11 vs. β-arrestin vs. cAMP pathways), and species-specific receptor interactions. Furthermore, the quantitative pharmacological properties of PAR-2-IN-2, such as its differential inhibition of SLIGKV versus trypsin-mediated activation, are not recapitulated by other compounds . Consequently, any attempt to interchange PAR-2-IN-2 with another PAR2 modulator without a prior head-to-head comparison in the specific assay system risks introducing significant variability and compromising the reproducibility of scientific findings.

PAR-2-IN-2: Quantified Differentiation in PAR2 Inhibition and Selectivity


Differential Inhibition of SLIGKV Peptide versus Trypsin-Mediated PAR2 Activation

PAR-2-IN-2 exhibits a distinct inhibitory profile, showing approximately 18.5-fold greater potency against SLIGKV peptide-induced PAR2 activation (IC50 = 10.79 μM) compared to trypsin-mediated activation (IC50 > 200 μM) [1]. This contrasts with other PAR2 antagonists like GB83 and AZ3451, which lack such clearly defined differential inhibition or are reported to inhibit both protease- and peptide-mediated activation [2][3]. This differential sensitivity suggests a unique binding mode or mechanism of action that preferentially antagonizes peptide agonist activity.

Inflammation GPCR Pharmacology Pain

Functional Selectivity Versus Biased PAR2 Antagonists

PAR-2-IN-2 is a selective inhibitor of the PAR2 signaling pathway, but its functional selectivity profile differs significantly from pathway-selective antagonists like GB88. GB88 is a biased antagonist that selectively inhibits PAR2/Gq/11/Ca2+/PKC signaling while being an agonist for cAMP, ERK, and Rho pathways [1]. In contrast, PAR-2-IN-2 is described as a more general PAR2 pathway inhibitor [2]. This difference in functional selectivity is critical for interpreting experimental outcomes.

Biased Signaling GPCR Drug Discovery

Comparison with High-Potency Allosteric PAR2 Antagonists (AZ3451)

PAR-2-IN-2 (IC50 = 10.79 μM for SLIGKV) is significantly less potent than the high-affinity allosteric antagonist AZ3451 (IC50 = 23 nM for SLIGRL) [1][2]. However, this difference in potency is offset by a distinct selectivity profile; AZ3451 is a potent allosteric binder that interacts with a remote site on the receptor, while PAR-2-IN-2's mechanism, as implied by its structure and patent classification, is likely orthosteric or a different allosteric site [1].

Allosteric Modulation Drug Discovery Inflammation

PAR-2-IN-2: Recommended Research and Industrial Application Scenarios Based on Evidence


Investigating Agonist-Specific PAR2 Signaling Pathways

Use PAR-2-IN-2 to dissect the differential activation of PAR2 by peptide agonists (e.g., SLIGKV) versus proteases (e.g., trypsin). Its 18.5-fold greater potency against SLIGKV compared to trypsin makes it an ideal tool to selectively block peptide-mediated PAR2 signaling while leaving protease-mediated pathways largely intact [1]. This application is valuable in inflammation and pain research where different PAR2 activators may play distinct pathophysiological roles.

Comparative Studies of Functional Selectivity in GPCR Pharmacology

Employ PAR-2-IN-2 as a non-biased PAR2 pathway inhibitor in comparative studies alongside biased antagonists like GB88 to delineate the roles of specific downstream signaling pathways (Gq/Ca2+, β-arrestin, ERK, cAMP) in disease-relevant cellular phenotypes [1]. This application aids in understanding the complexity of PAR2 signaling and its therapeutic targeting.

Preclinical Tool for In Vivo Studies of Inflammation and Pain

Utilize PAR-2-IN-2 as a reference tool compound in preclinical animal models of inflammation and pain, as described in the originating patent [1]. While specific in vivo data for PAR-2-IN-2 is limited, the patent establishes its intended use for treating inflammation and nociception, making it suitable for exploratory in vivo pharmacology studies in rodents where PAR2 activation is implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAR-2-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.